molecular formula C8H13BrO2 B2973437 Ethyl 2-bromo-2-cyclobutylacetate CAS No. 21816-22-8

Ethyl 2-bromo-2-cyclobutylacetate

Cat. No.: B2973437
CAS No.: 21816-22-8
M. Wt: 221.094
InChI Key: TYURMPYVEWURHR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-cyclobutylacetate is an organic compound with the molecular formula C8H13BrO2. It is a brominated ester that features a cyclobutyl group attached to the alpha carbon of the acetate moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-cyclobutylacetate can be synthesized through the bromination of ethyl 2-cyclobutylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the acetate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-cyclobutylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The compound can be reduced to ethyl 2-cyclobutylacetate using reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF) are used.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-hydroxy-2-cyclobutylacetate, ethyl 2-cyano-2-cyclobutylacetate, and ethyl 2-amino-2-cyclobutylacetate.

    Reduction: The major product is ethyl 2-cyclobutylacetate.

    Elimination: The major product is cyclobutyl ethene.

Scientific Research Applications

Ethyl 2-bromo-2-cyclobutylacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and cardiovascular diseases.

    Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-cyclobutylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The compound’s unique structure allows it to interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-bromo-2-cyclobutylacetate can be compared with other brominated esters such as:

    Ethyl 2-bromoacetate: Lacks the cyclobutyl group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    Ethyl 2-bromo-2-methylpropanoate: Contains a methyl group instead of a cyclobutyl group, leading to different steric and electronic effects.

This compound is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties, influencing its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-bromo-2-cyclobutylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYURMPYVEWURHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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